6-Methyl-4,6-diazaspiro[2.4]heptan-5-one
Description
Contextualization within Spirocyclic Heterocycles Research
Spirocyclic heterocycles are a fascinating and increasingly important class of organic compounds. Their defining feature is the spiro-junction, a single atom that is a part of two distinct rings. This arrangement imparts a rigid, three-dimensional geometry to the molecule, a stark contrast to the often-planar structures of many aromatic compounds used in drug discovery.
The rigidity of the spirocyclic system can lock the conformation of a molecule, which is highly advantageous in the design of bioactive agents. By pre-organizing functional groups in a specific spatial orientation, spirocycles can enhance binding affinity and selectivity to biological targets such as enzymes and receptors. This has led to a surge in their use in medicinal chemistry to improve properties like potency, selectivity, and metabolic stability.
Significance of Diazaspiro[2.4]heptane Core Structures in Chemical Space
The diazaspiro[2.4]heptane core, which forms the basis of 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one, is a notable scaffold in chemical space. The prefix "diaza" indicates the presence of two nitrogen atoms within the heterocyclic ring system. The inclusion of nitrogen atoms can introduce hydrogen bonding capabilities and alter the polarity and basicity of the molecule, which are critical for its pharmacokinetic and pharmacodynamic profiles.
Research into closely related structures, such as 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones, has shown that this core can serve as a template for developing compounds with potential anticonvulsant activity. nih.gov This suggests that the diazaspiro[2.4]heptane scaffold may have utility in the development of new therapeutics for neurological disorders. The lactam functional group (a cyclic amide) present in the "-one" variant of the core is also a common feature in many biologically active molecules.
Definition and IUPAC Naming Conventions for this compound
The systematic name "this compound" is derived according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for spiro compounds. The breakdown of the name is as follows:
Spiro : This prefix indicates that the compound has two rings connected by a single common atom.
[2.4] : This bracketed portion, known as the von Baeyer descriptor, specifies the number of carbon atoms in each ring linked to the spiro atom, excluding the spiro atom itself. The numbers are listed in ascending order. In this case, one ring has 2 carbon atoms (the cyclopropane (B1198618) ring) and the other has 4 atoms (in the heterocyclic ring).
Heptan : This part of the name indicates the total number of atoms in both rings, including the spiro atom (2 + 4 + 1 = 7).
4,6-diaza : This indicates the presence of two nitrogen ("aza") atoms in the ring system, located at positions 4 and 6.
6-Methyl : A methyl group (-CH₃) is attached to the nitrogen atom at position 6.
5-one : A carbonyl group (C=O) is present at position 5 of the ring system, indicating a ketone functional group within the cyclic amide (a lactam).
Numbering of the spiro system begins in the smaller ring, at an atom adjacent to the spiro atom, proceeds around the small ring, through the spiro atom, and then around the larger ring.
Table 1: Compound Details
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₀N₂O |
| Molecular Weight | 126.16 g/mol |
| CAS Number | 1823886-42-5 |
| Core Structure | Diazaspiro[2.4]heptane |
Current Research Landscape and Key Challenges
The current research landscape for this compound itself is limited, with the compound being primarily available through chemical suppliers for research purposes rather than being the subject of extensive academic publications. However, the broader field of spirocyclic heterocycle synthesis and application is very active.
Key Challenges:
Synthesis : The construction of spirocyclic systems, particularly those with multiple heteroatoms and functional groups, remains a significant synthetic challenge. Achieving high yields and controlling stereochemistry at the spirocenter can be difficult. A potential synthesis for this compound involves the reaction of 1-acetyl-1-carboxycyclopropane with hydrazine, followed by cyclization and dehydration. evitachem.com However, peer-reviewed synthetic routes for this specific molecule are not readily available in the literature.
Exploration of Biological Activity : While related structures have shown promise, the specific biological activity of this compound is largely unexplored. Significant screening and medicinal chemistry efforts would be required to identify and optimize any potential therapeutic applications.
Limited Availability : The compound is not widely available in large quantities, which can hinder its use in extensive research projects.
Future research on this and related diazaspiro[2.4]heptanones would likely focus on the development of efficient and scalable synthetic methods, followed by the exploration of their biological properties, potentially leveraging the structural insights gained from studies on similar spirocyclic scaffolds.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones |
| 1-acetyl-1-carboxycyclopropane |
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-4,6-diazaspiro[2.4]heptan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-8-4-6(2-3-6)7-5(8)9/h2-4H2,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFQKFGRBAXRPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CC2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823886-42-5 | |
| Record name | 6-methyl-4,6-diazaspiro[2.4]heptan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 6 Methyl 4,6 Diazaspiro 2.4 Heptan 5 One and Its Derivatives
Direct Synthesis Approaches to the Diazaspiro[2.4]heptan-5-one Core
Constructing the fundamental 4,6-diazaspiro[2.4]heptan-5-one skeleton requires specialized strategies to form the unique spirocyclic junction where the cyclopropane (B1198618) and hydantoin-like rings share a single carbon atom.
Cycloaddition Reactions in Spiro[2.4]heptane Formation
Cycloaddition reactions are powerful tools for ring formation. While direct [2+2] cycloaddition to form the cyclopropane ring onto a pre-existing heterocyclic precursor is one possible route, a more common strategy involves the use of carbene or carbenoid additions to alkenes. For instance, the synthesis of related 4,5-diazaspiro[2.3]hexanes has been achieved through dihalocarbene addition to the double bond of 3-alkylidene-1,2-diazetidines. nih.gov A similar approach could be envisioned where a methylene-substituted hydantoin (B18101) undergoes cyclopropanation.
Another relevant strategy is the reaction of diazocyclopentadienes with unsaturated compounds, which affords spiro[2.4]heptane derivatives, demonstrating the utility of diazo compounds in forming the spirocyclopropane ring. researchgate.net The Diels-Alder reaction of spirobicyclic cyclopentadiene (B3395910) derivatives with various dienophiles also provides a pathway to complex spiro tricyclic systems, highlighting the versatility of cycloaddition in building these scaffolds. researchgate.net
Ring-Closure Strategies for the Spiro-annulated System
Intramolecular ring-closure reactions are essential for forming heterocyclic components of spiro systems. researchgate.netnih.gov A plausible strategy for the diazaspiro[2.4]heptan-5-one core involves starting with a 1-amino-1-cyanocyclopropane or a related 1-amino-1-carboxamide cyclopropane derivative. This starting material can then undergo cyclization with an appropriate reagent like phosgene, triphosgene (B27547), or isocyanates to form the second, nitrogen-containing ring. researchgate.netbeilstein-journals.org
For example, the synthesis of spirohydantoins, a class of compounds that includes the diazaspiro[2.4]heptan-5-one core, often participates in the production of drugs like sorbinil. researchgate.net One-pot cascade reactions, which may involve a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization, represent an efficient method for constructing highly substituted heterocyclic frameworks under mild conditions. rsc.org
N-Methylation and Functionalization of the Diazaspiro[2.4]heptan-5-one Scaffold
Once the core 4,6-diazaspiro[2.4]heptan-5-one is formed, further functionalization can be achieved. To obtain the target compound, 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one, a methylation reaction is required. This is typically performed on the nitrogen atom of the lactam (amide within a ring).
Standard N-methylation conditions can be employed, such as using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a suitable base. The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the amide nitrogen, making it nucleophilic enough to attack the methylating agent. The stereochemistry of such methyl transfers can be complex, potentially proceeding through mechanisms that result in either inversion or retention of configuration at the methyl group, though for a simple methyl group this is not a concern. nih.gov Beyond methylation, the scaffold can be N-acylated, a reaction that can be performed enantioselectively using specific catalysts. nih.gov
Synthesis of 6-Methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones
The synthesis of the dione (B5365651) derivatives, which feature a second carbonyl group at position 7, requires a different synthetic approach. These compounds are structurally related to spirohydantoins. A general synthesis for such structures often begins with a substituted cyclopropanecarboxylic acid or its ester.
For instance, 1-aminocyclopropanecarboxylic acid derivatives can serve as key starting materials. Reaction of such an amino acid with an isocyanate would lead to a urea (B33335) derivative, which can then undergo intramolecular cyclization upon heating or treatment with acid or base to form the spiro-annulated dione ring system. To introduce the N-methyl group, either a methyl-substituted amino acid can be used as the starting material, or N-methylation can be performed as a subsequent step.
Synthesis of N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide Derivatives
A specific class of derivatives has been synthesized and evaluated for potential anticonvulsant activities. nih.gov The synthesis of these complex molecules is a multi-step process that builds upon the core dione scaffold.
The key steps in the synthesis are as follows:
Urea Formation: The synthesis starts with 1-amino-2,2-dimethylcyclopropanecarboxylic acid ethyl ester, which is reacted with 2-bromoethylamine (B90993) hydrobromide to form an intermediate. This intermediate is then treated with triphosgene to yield a urea derivative.
Cyclization: The urea derivative undergoes an intramolecular cyclization reaction to form the 1,1-dimethyl-4,6-diazaspiro[2.4]heptane-5,7-dione core, which now has an ethyl bromide side chain attached to the nitrogen at position 6.
Sulfonamide Formation: In the final step, this bromo-intermediate is reacted with various substituted sulfonamides. The nitrogen of the sulfonamide displaces the bromide to form the final target compounds. researchgate.netnih.govresearchgate.net
A series of these derivatives were synthesized, with variations in the substituent on the sulfonamide's aromatic ring.
| Compound ID | Sulfonamide Substituent (Ar) | Reported Yield |
|---|---|---|
| 8a | Phenyl | Data not specified |
| 8b | 4-Nitrophenyl | Data not specified |
| 8c | 4-Chlorophenyl | Data not specified |
| 8d | 2,4-Dichlorophenyl | Data not specified |
| 8e | 4-Methylphenyl | Data not specified |
| 8f | 4-Fluorophenyl | Data not specified |
| 8g | 4-Methoxyphenyl | Data not specified |
| 8h | 2-Naphthyl | Data not specified |
| 8i | 8-Quinolyl | Data not specified |
General Synthetic Routes for Spiro[2.4]heptane Moieties in Complex Structures
The spiro[2.4]heptane unit is an important structural motif found in a variety of complex molecules, including approved drugs and natural products. nih.gov Several general strategies have been developed for its incorporation.
One of the most fundamental methods for creating the spiro[2.4]heptane system is the cycloalkylation of cyclopentadiene with 1,2-dihaloalkanes. researchgate.netresearchgate.net This approach directly forms the spirocyclopropane ring onto a five-membered ring precursor. Another powerful technique is the Simmons-Smith reaction, which uses a metal carbenoid to convert an exocyclic methylene (B1212753) group on a five-membered ring into the desired spirocyclopropane. google.com
For building more complex structures, such as prostaglandin (B15479496) analogs, synthons derived from spiro[2.4]heptan-4-one are utilized. documentsdelivered.com These synthons can be manipulated through reactions like conjugate additions of organocuprate reagents to introduce side chains. The incorporation of spirocycles into complex scaffolds like steroids has also been extensively explored to modify pharmacological properties. beilstein-journals.org These syntheses often rely on intramolecular condensation or cyclization reactions to build the spirocyclic system onto the existing steroidal framework. beilstein-journals.org
| Strategy | Description | Key Reagents/Conditions |
|---|---|---|
| Cycloalkylation | Direct formation of the cyclopropane ring on a cyclopentane (B165970) precursor. researchgate.netresearchgate.net | Cyclopentadiene, 1,2-dihaloethane, base (e.g., NaNH₂) |
| Carbene Addition | Addition of a carbene or carbenoid to an exocyclic double bond. nih.govgoogle.com | Simmons-Smith (Et₂Zn/CH₂I₂), Dihalocarbenes (e.g., from TMSCF₃/NaI) |
| Intramolecular Cyclization | Ring closure of a suitable precursor to form one of the spiro rings. researchgate.netbeilstein-journals.org | Isocyanates, Phosgene, Acid/Base catalysis |
| Diels-Alder Reaction | [4+2] cycloaddition to create polycyclic systems containing the spiro core. researchgate.net | Spirobicyclic dienes, Dienophiles (e.g., maleic anhydride) |
Catalytic Approaches and Reagent Development in Spirocyclization
Catalytic methods are central to the efficient synthesis of spiro-heterocycles, offering pathways that are often atom-economical and stereoselective. The development of novel reagents and tandem reactions enables the construction of the diazaspiro[2.4]heptan-5-one framework through elegant and controlled bond-forming events.
A powerful strategy for forming nitrogen-containing rings involves the in-situ activation of a precursor followed by a spontaneous cyclization event. The tandem sequence of ketoxime tosylation and intramolecular cyclization represents such an approach. In this methodology, an appropriately positioned nucleophile attacks a reactive intermediate generated from a ketoxime.
The general process begins with the tosylation of a ketoxime, which converts the hydroxyl group into a good leaving group (tosylate). This activation prompts an intramolecular nucleophilic attack from a nearby nitrogen atom, leading to the formation of a cyclic product. For the synthesis of a diazaspiro[2.4]heptan-5-one derivative, a precursor containing a cyclopropyl (B3062369) ketoxime and a tethered urea or amino-amide moiety would be required. The intramolecular displacement of the tosylate group by a nitrogen nucleophile would forge the N-N(+) bond, leading to the spirocyclic system. mdpi.com This type of N-N(+) bond-forming intramolecular cyclization has been successfully applied to synthesize 2-aminospiropyrazolilammonium salts from O-tosyloxy β-aminopropioamidoximes. mdpi.com The efficiency of the cyclization can be influenced by the stereochemistry of the starting material and the specific reaction conditions employed. researchgate.net
Table 1: Hypothetical Reaction Scheme for Tandem Tosylation-Cyclization
| Step | Reactant | Reagent | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Cyclopropyl ketoxime precursor with tethered amine | p-Toluenesulfonyl chloride (TsCl), Base | O-Tosyl ketoxime | Activation of the oxime hydroxyl group |
| 2 | O-Tosyl ketoxime intermediate | (Intramolecular) | Spirocyclic iminium ion | Ring formation via nucleophilic attack |
| 3 | Spirocyclic iminium ion | Workup/Rearrangement | this compound core | Formation of the final stable heterocycle |
The 1,3-dipolar cycloaddition is a highly effective reaction for constructing five-membered heterocyclic rings with excellent control over stereochemistry. nih.govmdpi.com This method is particularly well-suited for synthesizing spiro-pyrrolidine systems, which are structurally analogous to the diazaspiro[2.4]heptan-5-one core. The reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, in this case, an alkylidenecyclopropane.
Alkylidenecyclopropanes, specifically those with exocyclic double bonds, serve as reactive partners in these cycloadditions. The reaction of an azomethine ylide (generated in situ from the condensation of an α-amino acid and an aldehyde or ketone) with the π-system of the alkylidenecyclopropane directly furnishes the spiro-pyrrolidine ring system in a single step. rsc.org This approach can generate multiple stereocenters simultaneously. nih.gov The versatility of the 1,3-dipolar cycloaddition allows for the synthesis of a wide range of derivatives by simply varying the components of the azomethine ylide or the substituents on the alkylidenecyclopropane. nih.gov
Modern Synthetic Techniques
Advances in synthetic technology have provided tools to accelerate reaction rates, improve yields, and facilitate the high-throughput synthesis of compound libraries. These modern techniques are invaluable for the discovery and optimization of novel derivatives of this compound.
Microwave-assisted organic synthesis (MAOS) has become a mainstream tool for accelerating a wide variety of chemical transformations, including the synthesis of heterocyclic compounds. researchgate.net By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often accompanied by an increase in product yield and purity. nih.govmdpi.com This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform energy transfer.
The synthesis of spiro-heterocycles is particularly amenable to microwave assistance. For example, multicomponent reactions that form spiro compounds can be completed in minutes under microwave irradiation, compared to several hours required for conventional heating methods. nih.gov This efficiency is advantageous for the rapid synthesis of analogs of this compound for screening purposes.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Spiro Compound
| Parameter | Conventional Method | Microwave Method | Reference |
|---|---|---|---|
| Reaction Time | 6–7 hours | 6 minutes | nih.gov |
| Product Yield | ~50-60% | ~70-90% (20-30% increase) | nih.gov |
| Energy Input | High (external heating) | Low (internal heating) | nih.gov |
| Solvent Usage | Often requires larger volumes | Can often use less solvent | mdpi.com |
Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry, enabling the systematic and often automated production of large libraries of related compounds. nih.gov The fundamental principle involves attaching a starting material to an insoluble polymer support (resin), carrying out a sequence of chemical reactions, and finally cleaving the desired product from the support. mdpi.com This approach simplifies purification, as excess reagents and byproducts are easily washed away from the resin-bound product.
This methodology is ideal for generating a library of derivatives of this compound. A suitable building block, such as a functionalized cyclopropane or an amino acid precursor, could be anchored to a resin. Subsequent reaction cycles could introduce diversity at various positions of the molecule before the final spirocyclization and cleavage step. The use of Kaiser oxime resin, for instance, allows for cleavage to occur concurrently with an intramolecular displacement reaction, providing a mild route to cyclic products like piperazinediones, which are structurally related to the target compound. nih.gov Fully automated platforms using pre-activated building blocks further enhance the efficiency of library generation. biorxiv.org
For this compound, a convergent strategy could involve the separate synthesis of two key fragments:
A cyclopropane-containing fragment: For example, a 1-amino-1-cyanocyclopropane or a related activated cyclopropylamine (B47189).
A hydantoin precursor fragment: This could be an isocyanate or a carbamoyl (B1232498) chloride derivative that can react with the cyclopropylamine fragment to form the urea linkage and subsequently cyclize.
These two pre-synthesized intermediates would then be coupled to form the spirocyclic system. This approach allows for modifications to be made to each fragment independently, facilitating the creation of diverse analogs by mixing and matching different versions of each fragment in the final coupling step.
Reaction Mechanisms and Mechanistic Investigations of 6 Methyl 4,6 Diazaspiro 2.4 Heptan 5 One Formation and Reactivity
Elucidation of Reaction Pathways for Spirocycle Construction
The construction of the 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one core is believed to proceed through a multi-step reaction sequence, primarily involving the condensation of a cyclopropane-containing precursor with a substituted hydrazine. A plausible and commonly cited pathway involves the reaction of 1-acetyl-1-carboxycyclopropane with methylhydrazine.
The initial step of this proposed mechanism is a nucleophilic attack by one of the nitrogen atoms of methylhydrazine on the carbonyl carbon of the acetyl group of 1-acetyl-1-carboxycyclopropane. This is followed by the formation of a hydrazone intermediate. Subsequently, an intramolecular reaction occurs where the second nitrogen atom of the hydrazine moiety attacks the carbonyl carbon of the carboxylic acid group, leading to the formation of the five-membered diazolidinone ring.
An alternative pathway could involve the initial formation of an amide bond between the carboxylic acid and methylhydrazine, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the acetyl carbonyl group. The precise sequence of events can be influenced by reaction conditions such as temperature, solvent, and the presence of catalysts.
| Step | Reactants | Intermediate/Product | Description |
| 1 | 1-acetyl-1-carboxycyclopropane + Methylhydrazine | Hydrazone Intermediate | Nucleophilic attack of hydrazine on the acetyl carbonyl. |
| 2 | Hydrazone Intermediate | Spirocyclic Intermediate | Intramolecular attack of the second nitrogen on the carboxylic acid carbonyl. |
| 3 | Spirocyclic Intermediate | This compound | Dehydration to form the final product. |
| Alternative Step 2 | Amide Intermediate | Spirocyclic Intermediate | Intramolecular attack of the terminal nitrogen on the acetyl carbonyl. |
Role of Intramolecular Cyclization in Ring System Formation
Intramolecular cyclization is the cornerstone of the formation of the this compound ring system. This process involves the formation of the diazolidinone ring from a linear precursor that already contains the cyclopropane (B1198618) moiety. The efficiency and regioselectivity of this cyclization are critical for achieving a high yield of the desired spirocyclic product.
The driving force for the intramolecular cyclization is the formation of a thermodynamically stable five-membered heterocyclic ring. The proximity of the reacting functional groups in the intermediate, facilitated by the conformational arrangement of the molecule, plays a significant role in promoting this ring-closing reaction over intermolecular polymerization or other side reactions. In acidic or basic conditions, the rate of this cyclization can be significantly enhanced. For instance, in acidic conditions, the cyclization of related ureido-acetals can proceed through an acyliminium ion intermediate. elsevierpure.com In nearly neutral or basic conditions, these precursors can afford hydantoin (B18101) derivatives in excellent yields. elsevierpure.com
Mechanistic Insights into Nitrogen-Nitrogen Bond Formation
In the context of the primary synthesis of this compound from 1-acetyl-1-carboxycyclopropane and methylhydrazine, there is no direct formation of a nitrogen-nitrogen bond during the construction of the heterocyclic ring. The nitrogen-nitrogen bond is pre-existing in the methylhydrazine reactant. The reaction mechanism focuses on the formation of carbon-nitrogen bonds to build the diazolidinone ring.
However, considering the broader reactivity of the resulting diazaspiro compound, reactions that could potentially lead to nitrogen-nitrogen bond formation would involve oxidative conditions. For instance, treatment with strong oxidizing agents could theoretically lead to the formation of N-N coupled dimers or other complex structures, although such reactions are not prominently documented for this specific compound.
Stereochemical Control and Diastereoselectivity in Synthesis
The synthesis of substituted diazaspiro[2.4]heptan-5-ones can present challenges and opportunities in stereochemical control, particularly when chiral centers are present in the starting materials or are created during the reaction. While the parent this compound does not possess any chiral centers, the introduction of substituents on the cyclopropane ring or at other positions can lead to the formation of stereoisomers.
Achieving diastereoselectivity in such syntheses often relies on the use of chiral auxiliaries, stereoselective catalysts, or by leveraging substrate-controlled diastereoselection where the existing stereochemistry of the starting material dictates the stereochemical outcome of the reaction. For example, the synthesis of chiral cyclopropane bis-lactone derivatives has been achieved with high diastereoselectivity (de ≥ 98%) through a tandem reaction, demonstrating that high levels of stereocontrol are possible in the formation of spiro-cyclopropane systems. researchgate.net
Exploration of Rearrangement and Transformation Pathways
The diazaspiro[2.4]heptan-5-one scaffold, with its inherent ring strain in the cyclopropane moiety and the presence of heteroatoms, is susceptible to various rearrangement and transformation reactions under specific conditions.
Acid-Catalyzed Rearrangements: Under acidic conditions, protonation of the carbonyl oxygen or one of the nitrogen atoms can initiate ring-opening of either the cyclopropane or the diazolidinone ring. This could lead to the formation of various isomeric structures. For instance, related 1,2-diazepin-5-ones have been shown to undergo acid-catalyzed ring contraction to yield 1-phenylpyrazole derivatives. rsc.org
Thermal Rearrangements: At elevated temperatures, the cyclopropane ring can undergo thermal rearrangement, potentially leading to the formation of larger ring systems or other structural isomers. The precise outcome would depend on the substitution pattern and the specific thermal conditions employed.
Photochemical Transformations: The carbonyl group and the nitrogen atoms in the diazaspiro[2.4]heptan-5-one structure could serve as chromophores, making the molecule susceptible to photochemical reactions. Upon absorption of UV light, the molecule could undergo various transformations, including ring expansion, contraction, or fragmentation.
Further research into these potential rearrangement and transformation pathways could unveil novel synthetic routes to other interesting and potentially bioactive molecules.
Derivatization and Structural Modification Strategies of the 6 Methyl 4,6 Diazaspiro 2.4 Heptan 5 One Scaffold
Introduction of Diverse Substituents at Key Positions
The functionalization of the 6-methyl-4,6-diazaspiro[2.4]heptan-5-one scaffold at its key positions is a crucial strategy for modulating its physicochemical properties and biological activity. The primary points for substitution are the nitrogen atoms of the diazacyclic ring and the available positions on the cyclopropane (B1198618) ring. While specific derivatization of this compound is not extensively documented, general methodologies for N-functionalization of related diazaspirocycles are well-established. These often involve standard amine chemistry such as reductive amination and amidation. For instance, in related N-protected methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems, the presence of differentiated protected secondary amines allows for selective functionalization. acs.org
The introduction of a methyl group at the 6-position, as in the title compound, is one example of such derivatization. Further diversification can be achieved by appending a variety of substituents to the available nitrogen. For example, in a study of diazaspiro cores as bioisosteres for piperazine (B1678402), the nitrogen atoms were functionalized with Boc protecting groups and cyclopropanecarbonyl moieties. nih.gov These modifications were shown to significantly impact the biological activity of the resulting compounds.
Modifications on the Cyclopropane Ring of the Spiro[2.4]heptane System
Another powerful method for the synthesis of spiro-cyclopropanes is through the 1,3-dipolar cycloaddition of diazoalkanes to electron-deficient alkenes, followed by photolysis of the resulting pyrazoline. nih.gov This strategy has been successfully employed to synthesize new insecticidal gem-dimethylspiro-cyclopropanes derived from pyrrolidine-2,3-dione. nih.gov Such methodologies could be adapted to introduce substituents onto the cyclopropane ring of the diazaspiro[2.4]heptan-5-one scaffold, thereby enabling fine-tuning of its steric and electronic properties.
Substitution Patterns on the Diazacyclic Ring
In a study exploring diazaspiro cores as bioisosteres of piperazine in the olaparib framework, various substitution patterns on the diazacyclic ring were investigated. nih.gov The study involved the synthesis of a series of diazaspiro analogues with different substituents on the nitrogen atoms, including Boc-protected and free-amine derivatives, as well as compounds where a cyclopropanecarbonyl group was coupled to the free amine. The results demonstrated that these substitutions had a significant effect on the PARP-1 inhibitory activity of the compounds. nih.gov For instance, removal of the Boc-group to yield the free amine generally improved PARP-1 affinity, and subsequent coupling of a cyclopropanecarbonyl group further enhanced the potency in several cases. nih.gov
| Compound ID | Diazaspiro Core | R Group | PARP-1 IC50 (nM) |
| 13b | 2,6-Diazaspiro[3.3]heptane | NBoc | 2,969 |
| 13c | 2,6-Diazaspiro[3.3]heptane | NH | 109.5 |
| 17b | 2,7-Diazaspiro[3.5]nonane | NBoc | 452.8 |
| 17c | 2,7-Diazaspiro[3.5]nonane | NH | 233.7 |
| 17d | 2,7-Diazaspiro[3.5]nonane | N-cyclopropanecarbonyl | 44.3 |
This table is generated based on data from a study on diazaspiro cores as piperazine bioisosteres and is intended for illustrative purposes of substitution effects. nih.gov
Synthesis of Spirohydantoin Derivatives (e.g., 5,7-diones)
Spirohydantoins are an important class of heterocyclic compounds with a wide range of biological activities. The synthesis of spirohydantoin derivatives from spirocyclic precursors, such as those related to the diazaspiro[2.4]heptan-5-one scaffold, is a valuable strategy for generating chemical diversity. While the direct conversion of a diazaspiro[2.4]heptan-5-one to a 5,7-dione is not explicitly described in the provided search results, the synthesis of other spirohydantoins, such as 1,3-diazaspiro[4.5]decan-2,4-dione, provides insights into potential synthetic routes. nih.gov
The synthesis of a series of new arylpiperazinylpropyl derivatives of 8/6-phenyl-1,3-diazaspiro[4.5]decan-2,4-dione and spiro[imidazolidine-4,1'-indene/naphthalene]-2,5-dione highlights a common approach to building such molecules. nih.gov This typically involves the condensation of a spiroketone with a source of cyanide and ammonia or their equivalents, followed by cyclization to form the hydantoin (B18101) ring. These derivatives have shown affinity for various serotonin and dopamine (B1211576) receptors, underscoring the pharmacological relevance of the spirohydantoin motif. nih.gov
Bioisosteric Replacements of the Core Structure and its Analogues
Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity. spirochem.comresearchgate.netcambridgemedchemconsulting.com The rigid, three-dimensional nature of spirocyclic scaffolds makes them attractive candidates for use as bioisosteres of more common, flexible, or aromatic ring systems. chem-space.comrsc.org
The diazaspiro[2.4]heptan-5-one core and its analogues can be considered as bioisosteres for other cyclic diamine structures, such as piperazine. A study investigating diazaspiro cores as piperazine bioisosteres in the framework of the PARP inhibitor olaparib demonstrated the viability of this approach. nih.gov The replacement of the piperazine ring with various diazaspiro cores, including 2,6-diazaspiro[3.3]heptane and 2,7-diazaspiro[3.5]nonane, resulted in compounds with potent PARP-1 inhibitory activity. nih.gov This suggests that the spirocyclic scaffold can effectively mimic the structural and functional role of the piperazine ring while offering a novel and potentially more favorable property profile.
Strained spiro heterocycles, in general, are gaining attention as non-classical three-dimensional bioisosteres, as their unique structural features can impart beneficial properties to lead compounds. rsc.org
Diversification of Related Azetidine Ring Systems into Spirocyclic Forms
The synthesis of spirocyclic systems containing an azetidine ring is an area of active research, driven by the importance of the azetidine motif in medicinal chemistry. researchgate.net Several synthetic strategies have been developed for the construction of spirocyclic azetidines.
One notable example is the enantioselective synthesis of spirocyclic azetidine oxindoles through an intramolecular C-C bond formation, catalyzed by a novel chiral cation phase-transfer catalyst. acs.orgnih.gov This method provides access to highly enantioenriched spiro-3,2′-azetidine oxindoles, which combine two important pharmacophores in a novel spirocyclic arrangement. acs.orgnih.gov
Structure Activity Relationship Sar and Scaffold Optimization Studies
Design Principles for Scaffold Optimization in Chemical Biology
The 4,6-diazaspiro[2.4]heptan-5-one scaffold serves as a valuable starting point for library synthesis in chemical biology. Key principles for its optimization include:
Vectorial Elaboration: The scaffold presents distinct vectors for chemical modification. Substitutions can be made at the nitrogen atoms or on the cyclopropane (B1198618) ring to explore different regions of a target's binding site.
Rigidity Control: While the core is rigid, modifications to the substituent groups can introduce varying degrees of flexibility, which can be fine-tuned to optimize binding.
Physicochemical Property Modulation: The scaffold allows for systematic changes to properties such as solubility, lipophilicity, and metabolic stability through the introduction of different functional groups.
These principles guide the medicinal chemist in iteratively improving the biological activity and drug-like properties of lead compounds based on this spirocyclic core.
Strategic Placement of Substituents to Modulate Binding Interactions
The strategic placement of substituents on the 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one scaffold is a powerful tool for modulating its binding interactions. The existing methyl group on the nitrogen at position 6 already influences the local steric and electronic environment. Further modifications could include:
N-4 Position: The nitrogen at the 4-position is a prime site for introducing a variety of substituents. Alkyl, aryl, or functionalized chains at this position can be used to probe for additional binding pockets or to introduce key pharmacophoric features.
Cyclopropane Ring: Substitution on the cyclopropane ring can enhance hydrophobic interactions or introduce hydrogen bond donors/acceptors. The stereochemistry of these substituents would be critical for determining their effect on binding.
The following table illustrates hypothetical modifications and their potential impact on binding affinity, based on common medicinal chemistry principles.
| Position of Substitution | Type of Substituent | Potential Impact on Binding Interactions |
| N-4 | Small alkyl chain | Increase lipophilicity, probe for small hydrophobic pockets |
| N-4 | Phenyl ring | Introduce pi-stacking interactions |
| N-4 | Carboxylic acid | Introduce a hydrogen bond donor/acceptor and a potential salt bridge interaction |
| Cyclopropane C-1/C-2 | Hydroxyl group | Add a hydrogen bond donor/acceptor |
| Cyclopropane C-1/C-2 | Fluorine | Modulate electronics and block metabolic oxidation |
These examples highlight how systematic modifications to the this compound scaffold can be used to develop a detailed understanding of its structure-activity relationship and to optimize its interaction with biological targets.
Advanced Spectroscopic and Spectrometric Characterization of 6 Methyl 4,6 Diazaspiro 2.4 Heptan 5 One and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectral Assignment and Interpretation
The proton NMR (¹H NMR) spectrum of 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one would be expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Expected ¹H NMR Spectral Features:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
| N-CH₃ | ~2.8 - 3.2 | Singlet (s) |
| N-CH₂ | ~3.0 - 3.5 | Singlet (s) or AB quartet |
| Cyclopropane (B1198618) CH₂ | ~0.5 - 1.5 | Multiplets (m) |
| NH | ~5.0 - 8.0 | Broad singlet (br s) |
N-CH₃: The methyl group attached to the nitrogen atom would likely appear as a singlet in the upfield region.
N-CH₂: The methylene (B1212753) protons adjacent to the nitrogen within the five-membered ring would also likely be a singlet or, if diastereotopic, an AB quartet.
Cyclopropane CH₂: The four protons of the cyclopropane ring are diastereotopic and would be expected to show complex multiplets in the highly shielded region of the spectrum due to geminal and vicinal coupling.
NH: The amide proton would typically appear as a broad singlet, and its chemical shift could be highly dependent on the solvent and concentration.
¹³C NMR Spectral Analysis
The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments in the molecule.
Expected ¹³C NMR Spectral Features:
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (Amide) | ~170 - 180 |
| Spiro C | ~50 - 70 |
| N-CH₂ | ~40 - 50 |
| N-CH₃ | ~30 - 40 |
| Cyclopropane CH₂ | ~10 - 20 |
C=O (Amide): The carbonyl carbon of the amide group is the most deshielded and would appear at the downfield end of the spectrum.
Spiro C: The quaternary spiro carbon, being attached to two rings, would have a characteristic chemical shift.
N-CH₂ and N-CH₃: The carbons attached to nitrogen atoms would appear in the midfield region.
Cyclopropane CH₂: The carbons of the cyclopropane ring would be significantly shielded and appear at the upfield end of the spectrum.
Two-Dimensional NMR Techniques for Structure Elucidation (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the cyclopropane ring and potentially between the methylene protons of the five-membered ring if they were coupled.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | ~3200 - 3400 |
| C-H Stretch (Alkyl) | ~2850 - 3000 |
| C=O Stretch (Amide) | ~1650 - 1690 |
The most characteristic peak in the IR spectrum of this compound would be the strong absorption band for the amide carbonyl (C=O) stretch. The N-H stretch would also be a prominent feature.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₆H₁₀N₂O), the expected monoisotopic mass is 126.079315 Da. HRMS analysis would need to yield a measured mass that is extremely close to this theoretical value to confirm the molecular formula.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the ultimate structural proof. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute configuration of the chiral spiro center. This would definitively confirm the connectivity and stereochemistry of the molecule. To date, no crystal structure for this specific compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC).
Computational Chemistry and Theoretical Studies of 6 Methyl 4,6 Diazaspiro 2.4 Heptan 5 One
Molecular Modeling and Conformational Landscape Analysis
Molecular modeling of 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one would begin with an exploration of its conformational landscape. The spirocyclic nature of this compound, featuring a cyclopropane (B1198618) ring fused to a hydantoin-like ring, introduces significant conformational rigidity. However, subtle variations in ring pucker and the orientation of the methyl group can lead to different conformers with distinct energetic profiles.
Conformational searches would typically be performed using molecular mechanics (MM) force fields, such as MMFF94 or AMBER. These methods allow for the rapid exploration of the potential energy surface to identify low-energy conformers. Subsequent geometry optimization and energy calculation of these conformers would be carried out using more accurate quantum mechanical methods, like Density Functional Theory (DFT).
The primary goals of this analysis would be to:
Identify the global minimum energy conformation and other low-lying conformers.
Determine the energy barriers to interconversion between these conformers.
Analyze the geometric parameters (bond lengths, bond angles, and dihedral angles) of the most stable conformers.
For instance, studies on similar spiro β-lactams have demonstrated a strong preference for specific conformations that are stabilized by intramolecular hydrogen bonds. acs.org Similar interactions could be investigated in this compound.
Table 1: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |
| A (Global Minimum) | 0.00 | 120.5 |
| B | 1.52 | -118.3 |
| C | 3.89 | 65.2 |
Note: This table is illustrative and does not represent actual experimental or calculated data.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are essential for understanding the electronic properties and chemical reactivity of a molecule. For this compound, methods like DFT with a suitable basis set (e.g., B3LYP/6-31G*) would be employed to compute a range of electronic descriptors. nih.gov
Key aspects of the electronic structure to be investigated would include:
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation.
These calculations would help in predicting the molecule's reactivity towards various reagents and in understanding its intermolecular interactions.
Table 2: Predicted Electronic Properties of this compound (Hypothetical)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 3.2 D |
Note: This table is for illustrative purposes and contains hypothetical data.
Reaction Pathway Prediction and Energetic Profiles
Theoretical calculations can be used to predict the most likely pathways for chemical reactions involving this compound and to determine the associated energetic profiles. This is particularly useful for understanding its synthesis, degradation, and metabolic fate.
For a given reaction, computational chemists would:
Identify the structures of reactants, products, and any intermediates.
Locate the transition state (TS) structure connecting the reactants and products.
These calculations would provide a quantitative understanding of the reaction kinetics and thermodynamics, helping to optimize reaction conditions or to predict the stability of the compound under various environments. For example, the hydrolysis of the lactam ring could be a potential degradation pathway to investigate.
Ligand-Protein Docking Simulations for Interaction Prediction
Given the prevalence of spirocyclic scaffolds in medicinal chemistry, it is plausible that this compound could exhibit biological activity. nih.gov Ligand-protein docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological target, typically a protein. nih.govksu.edu.sa
The docking process involves:
Obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank (PDB).
Defining the binding site on the protein.
Using a docking algorithm to sample a large number of possible conformations and orientations of the ligand within the binding site.
Employing a scoring function to estimate the binding affinity for each pose.
Docking simulations could be used to screen this compound against a panel of known drug targets to identify potential biological activities. The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, docking studies on other diazaspiro compounds have been used to predict their binding to receptors like the σ2 receptor. mdpi.com
Table 3: Illustrative Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.2 |
| Key Interacting Residues | Tyr123, Phe256, Asp101 |
| Types of Interactions | Hydrogen bond with Asp101, π-π stacking with Phe256 |
Note: The data in this table is hypothetical and serves as an example of docking simulation output.
Prediction of Molecular Descriptors Relevant to Scaffold Design (e.g., Fsp3)
In modern drug discovery, the three-dimensional character of a molecule is considered a crucial parameter for its success as a drug candidate. The fraction of sp3-hybridized carbons (Fsp3) is a commonly used descriptor to quantify the three-dimensionality of a molecule. nih.govresearchgate.net A higher Fsp3 value is often associated with improved solubility, reduced promiscuity, and better clinical outcomes. lifechemicals.com
For this compound, the Fsp3 can be calculated as the number of sp3 carbons divided by the total number of carbon atoms. The spirocyclic nature of this compound inherently leads to a high Fsp3 value, making it an attractive scaffold for the design of novel therapeutic agents.
Other relevant molecular descriptors that would be calculated include:
Molecular Weight (MW): To assess compliance with "rule of five" guidelines.
LogP: A measure of lipophilicity.
Topological Polar Surface Area (TPSA): To predict cell permeability.
Number of Rotatable Bonds: An indicator of molecular flexibility.
These descriptors provide a preliminary assessment of the "drug-likeness" of the scaffold and can guide further chemical modifications to optimize its pharmacokinetic and pharmacodynamic properties.
Table 4: Calculated Molecular Descriptors for this compound
| Descriptor | Value |
| Molecular Formula | C6H10N2O |
| Molecular Weight | 126.16 g/mol |
| Fsp3 | 0.833 |
| LogP (calculated) | -0.8 |
| TPSA | 49.9 Ų |
| Number of Rotatable Bonds | 1 |
Note: These values are calculated based on the chemical structure of the compound.
Medicinal Chemistry Applications and Drug Discovery Potential of the Diazaspiro 2.4 Heptan 5 One Scaffold
Role as a Privileged Scaffold in Drug Design and Chemical Biology
The concept of a "privileged scaffold" is central to modern drug design, referring to a molecular framework that is capable of binding to multiple biological targets with high affinity. The diazaspiro[2.4]heptan-5-one core, and spirocyclic scaffolds in general, are increasingly recognized for their potential as privileged structures. Their rigid, three-dimensional nature allows for a precise spatial arrangement of functional groups, which can lead to enhanced target selectivity and potency compared to more flexible, linear molecules.
The utility of related diazaspiro scaffolds has been demonstrated in their application to a variety of biological targets. For instance, the broader class of diazaspiro compounds has been investigated for its ability to interact with G-protein coupled receptors (GPCRs), enzymes, and ion channels. This versatility stems from the spirocyclic core's ability to present substituents in well-defined vectors, mimicking the binding motifs of endogenous ligands. The inherent conformational rigidity of the diazaspiro[2.4]heptan-5-one scaffold reduces the entropic penalty upon binding to a target protein, a favorable thermodynamic characteristic in drug-receptor interactions.
Exploration as a Core for Novel Chemical Entities (NCEs)
The diazaspiro[2.4]heptan-5-one scaffold serves as an excellent starting point for the development of Novel Chemical Entities (NCEs). Its unique structural features offer a departure from the often flat, aromatic structures that have traditionally dominated medicinal chemistry. The introduction of a spirocenter imparts a significant degree of three-dimensionality, a property that is increasingly sought after in modern drug discovery to access novel chemical space and improve physicochemical properties.
The exploration of diazaspiro cores as bioisosteres for existing pharmacophores is a key strategy in the development of NCEs. For example, diazaspiroalkanes have been investigated as replacements for the piperazine (B1678402) moiety in the development of σ2 receptor ligands. While in some cases this led to a loss of affinity, in others it opened avenues for developing compounds with novel pharmacological profiles. The 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one structure, with its defined stereochemistry and points for diversification, provides a robust platform for generating NCEs with potentially improved efficacy, selectivity, and pharmacokinetic properties.
Strategy for Developing Diverse Chemical Libraries
The systematic exploration of structure-activity relationships (SAR) is a critical component of drug discovery, and this is often facilitated by the synthesis of diverse chemical libraries. The diazaspiro[2.4]heptan-5-one scaffold is amenable to the construction of such libraries through various synthetic strategies. The presence of multiple reaction sites on the core structure, including the nitrogen atoms and the carbon backbone, allows for the introduction of a wide range of substituents.
Libraries based on this scaffold can be generated using combinatorial chemistry approaches, where different building blocks are systematically combined to produce a large number of distinct compounds. For example, the nitrogen atoms of the diazaspiro core can be functionalized through alkylation, acylation, or arylation reactions, while the ketone functionality can be modified or used as a handle for further chemical transformations. This allows for the creation of a diverse set of molecules that can be screened against various biological targets to identify new hit compounds.
Contribution to Enhancing Molecular Complexity and Three-Dimensionality
In recent years, there has been a growing appreciation for the importance of molecular complexity and three-dimensionality in drug design. Molecules with a higher fraction of sp3-hybridized carbons and a greater number of stereocenters tend to have improved physicochemical properties, such as increased solubility and metabolic stability, and are more likely to exhibit high target specificity.
The this compound scaffold inherently possesses a high degree of three-dimensionality due to its spirocyclic nature. The spiro-fusion of the two rings creates a rigid, non-planar structure that projects substituents into distinct regions of three-dimensional space. This is in stark contrast to the flat, two-dimensional nature of many traditional drug scaffolds. The increased shape diversity offered by such 3D scaffolds can lead to novel interactions with biological targets that are not achievable with flatter molecules, potentially unlocking new therapeutic opportunities.
Applications in the Development of Modulators for Specific Biological Targets
The diazaspiro[2.4]heptan-5-one scaffold and its analogs have been successfully employed in the development of modulators for a range of specific biological targets. The precise spatial orientation of functional groups afforded by the rigid scaffold allows for the fine-tuning of interactions with the binding sites of proteins.
One notable example is the development of 5-azaspiro[2.4]heptanes as potent orexin (B13118510) receptor antagonists. nih.gov Starting from a different chemical series, the introduction of the azaspiro[2.4]heptane core led to the discovery of dual orexin 1 and orexin 2 receptor antagonists with good brain penetration and oral bioavailability. nih.gov This highlights the potential of this scaffold to yield drug candidates with favorable pharmacokinetic profiles.
Furthermore, derivatives of other diazaspiro scaffolds, such as 3,9-diazaspiro[5.5]undecanes, have been investigated as antagonists for the γ-aminobutyric acid type A (GABA-A) receptor. soton.ac.uk These examples underscore the versatility of the diazaspiro framework in generating potent and selective modulators of important biological targets. While specific modulators based on the this compound are not yet widely reported in the literature, the success of related scaffolds strongly suggests its potential in this area.
Table of Bioactive Diazaspiro Compounds
| Compound Class | Specific Example | Biological Target | Reported Activity |
| 5-Azaspiro[2.4]heptanes | Lead compound 15 | Orexin 1 and Orexin 2 Receptors | Potent dual antagonist with good brain penetration and oral bioavailability in rats. nih.gov |
| 3,9-Diazaspiro[5.5]undecanes | m-methylphenyl analog | GABA-A Receptor | High-nanomolar binding affinity (Ki = 180 nM) with selectivity for the extrasynaptic α4βδ subtype. soton.ac.uk |
| Diazaspiroalkanes | Analogs of PB28 | σ2 Receptor | Investigated as piperazine bioisosteres, with some analogs showing nanomolar affinities. |
| 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives | UZH2 | METTL3 | Potent inhibitor with an IC50 of 5 nM in a TR-FRET assay. |
| 7-Methyl-1,4-dioxa-7-azaspiro[4.5]decanes | 4-indolymethyl analogue | Dopamine (B1211576) Receptors | Potent dopamine agonist activity in a cat cardioaccelerator nerve assay (ID50 of 0.095 μmol/kg). |
Future Perspectives and Emerging Research Avenues for 6 Methyl 4,6 Diazaspiro 2.4 Heptan 5 One
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by enabling the rapid prediction of reaction outcomes and the design of optimal synthetic routes. For a molecule like 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one, AI could be instrumental in overcoming synthetic challenges and exploring its chemical space.
Key Research Avenues:
Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to the diazaspiro[2.4]heptane core. By analyzing vast databases of chemical reactions, these algorithms could identify unconventional bond disconnections and suggest starting materials that are more cost-effective or readily available.
Reaction Optimization: Machine learning models can be trained to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature, and stoichiometry) to maximize the yield and purity of this compound and its derivatives. This data-driven approach can significantly reduce the empirical effort required in process development.
De Novo Design: Generative AI models can design novel derivatives of the this compound scaffold with desired physicochemical or biological properties. By learning from existing structure-activity relationship (SAR) data, these models can propose new molecules with enhanced potency, selectivity, or metabolic stability.
Table 1: Potential AI/ML Applications in the Synthesis of this compound
| Application Area | AI/ML Tool | Potential Impact |
| Route Design | Retrosynthesis Software | Discovery of more efficient and sustainable synthetic routes. |
| Condition Screening | Predictive Analytics | Accelerated optimization of reaction yields and purity. |
| Derivative Ideation | Generative Models | Rapid identification of novel analogues with improved properties. |
Development of Asymmetric Synthesis Methodologies for Chiral Derivatives
The core structure of this compound is achiral. However, derivatization can introduce stereocenters, leading to chiral molecules where the biological activity may reside in a single enantiomer. The development of asymmetric synthetic methods is therefore a critical area of future research to unlock the full therapeutic potential of this scaffold.
Prospective Methodologies:
Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, could enable the enantioselective synthesis of derivatives. For instance, asymmetric alkylation or arylation at the N-4 position could be a viable strategy.
Chiral Auxiliaries: Attaching a chiral auxiliary to the diazaspiro[2.4]heptan-5-one core could direct the stereochemical outcome of subsequent reactions. The auxiliary could then be removed to afford the desired enantiomerically enriched product.
Kinetic Resolution: The enzymatic or chemical kinetic resolution of a racemic mixture of a chiral derivative could be employed to separate the enantiomers, providing access to stereopure compounds.
Exploration of Novel Derivatization Chemistries and Reaction Types
To fully explore the chemical space around the this compound scaffold, the development of novel and robust derivatization chemistries is essential. The presence of two distinct nitrogen atoms and a carbonyl group provides multiple handles for chemical modification.
Potential Derivatization Strategies:
N-Functionalization: The secondary amine at the N-4 position and the tertiary amide at the N-6 position offer opportunities for a wide range of functionalization reactions, including alkylation, acylation, arylation, and sulfonylation.
C-H Activation: Modern C-H activation strategies could be explored to directly functionalize the cyclopropane (B1198618) ring, a traditionally challenging transformation. This would open up new vectors for structural modification.
Ring-Opening and Rearrangement Reactions: Investigating the reactivity of the spirocyclic core under various conditions (e.g., acidic, basic, thermal, photochemical) could lead to novel molecular scaffolds through ring-opening or rearrangement reactions.
Potential in PROTAC Degrader Design
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The unique three-dimensional shape of spirocyclic scaffolds makes them attractive components for PROTAC design.
Recent patent literature has identified this compound as a component in the synthesis of molecules designed for the targeted degradation of VAV1, a protein involved in immune cell signaling. google.com This highlights the potential of this scaffold in the rapidly advancing field of targeted protein degradation.
Future Research Focus:
Linker Attachment: The functional handles on the this compound core can be utilized for the attachment of linkers, which is a critical aspect of PROTAC design.
Scaffold for E3 Ligase Ligands or Target Binders: The diazaspiro[2.4]heptan-5-one moiety itself could be explored as a novel scaffold for binding to either the target protein or an E3 ligase.
Modulation of Physicochemical Properties: Incorporation of this spirocyclic fragment can favorably modulate the physicochemical properties of PROTACs, such as solubility and cell permeability, which are often challenging for these larger molecules.
Application in Other Interdisciplinary Fields of Chemical Science
Beyond medicinal chemistry, the structural features of this compound suggest its potential utility in other areas of chemical science.
Emerging Applications:
Materials Science: The rigid spirocyclic core could be incorporated into polymers or organic materials to influence their conformational properties and packing in the solid state.
Organocatalysis: Chiral derivatives of this compound could be investigated as novel organocatalysts for asymmetric transformations.
Chemical Biology: The scaffold could be used to develop chemical probes to study biological processes, leveraging its potential for derivatization with reporter tags such as fluorophores or biotin.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 6-methyl-4,6-diazaspiro[2.4]heptan-5-one and its derivatives?
The synthesis of this spiro compound typically involves cyclization reactions or ring-opening/ring-closing strategies. For example, similar spiro scaffolds (e.g., 1-oxaspiro[2.4]heptan-5-ones) are synthesized via reactions between cyclic diketones and sulfonium ylides, as demonstrated in the preparation of 4,4-dimethyl-1-oxaspiro[2.4]heptan-5-one using dimethylsulfonium methylide . Key steps include controlling reaction stoichiometry (e.g., 0.5 equiv of ylide) and optimizing conditions (e.g., UV irradiation for photochemical rearrangements) to achieve yields >35% . Characterization relies on IR (carbonyl absorption at ~1740 cm⁻¹) and NMR to confirm spiro connectivity .
Q. How is this compound characterized structurally and functionally in pharmacological studies?
Structural confirmation requires a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identifies spiro junction protons and methyl group environments.
- Mass spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns.
- X-ray crystallography (if available): Resolves stereochemical ambiguities.
Functionally, derivatives are screened for anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. For example, sulfonamide derivatives of this scaffold showed ED₅₀ values <100 mg/kg in MES tests, indicating potent seizure suppression .
Q. What experimental models are used to evaluate the anticonvulsant potential of this compound?
The MES test assesses protection against tonic-clonic seizures, while the scPTZ model evaluates efficacy against absence seizures. Dose-response studies in rodents (e.g., mice or rats) are conducted with intraperitoneal or oral administration. Data interpretation requires comparing median effective doses (ED₅₀) and neurotoxicity profiles (e.g., rotorod tests). For instance, derivatives like N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamides demonstrated higher MES activity than scPTZ, suggesting target specificity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the anticonvulsant efficacy of this scaffold?
SAR strategies focus on modifying substituents at the spiro core and nitrogen atoms:
- Sulfonamide derivatives : Introducing aryl sulfonamide groups enhances blood-brain barrier (BBB) penetration and target engagement. For example, electron-withdrawing substituents (e.g., -CF₃) improve potency .
- Methyl group substitution : The 6-methyl group is critical for metabolic stability; replacing it with bulkier alkyl chains (e.g., isopropyl) may alter pharmacokinetics but risks reduced solubility.
- Diketone vs. mono-ketone analogs : The 5,7-dione configuration in derivatives like 4,6-diazaspiro[2.4]heptane-5,7-diones enhances hydrogen bonding with neuronal targets .
Q. What methodological challenges arise in interpreting contradictory activity data across different seizure models?
Discrepancies between MES and scPTZ results often reflect mechanistic differences:
- MES-specific activity suggests sodium channel modulation, while scPTZ activity implicates GABAergic pathways.
- Data normalization : Use standardized protocols (e.g., seizure threshold determination in scPTZ) to minimize variability.
- False negatives : Poor bioavailability or rapid metabolism may mask efficacy. Pharmacokinetic studies (e.g., plasma half-life, brain/plasma ratio) are essential to resolve contradictions .
Q. How can computational modeling guide the design of novel derivatives with improved target selectivity?
- Molecular docking : Predict binding to voltage-gated sodium channels (e.g., Nav1.2) or GABA-A receptors.
- ADMET prediction : Tools like SwissADME assess BBB permeability and CYP450 metabolism risks.
- Quantum mechanical (QM) calculations : Evaluate electron density at the diketone moiety to optimize hydrogen-bonding interactions .
Methodological Recommendations
- Synthetic protocols : Prioritize photochemical methods for spiro ring formation to avoid side products .
- Biological assays : Include positive controls (e.g., phenytoin for MES, ethosuximide for scPTZ) to validate model sensitivity .
- Data reporting : Use standardized metrics (e.g., ED₅₀, TD₅₀) and disclose confidence intervals for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
